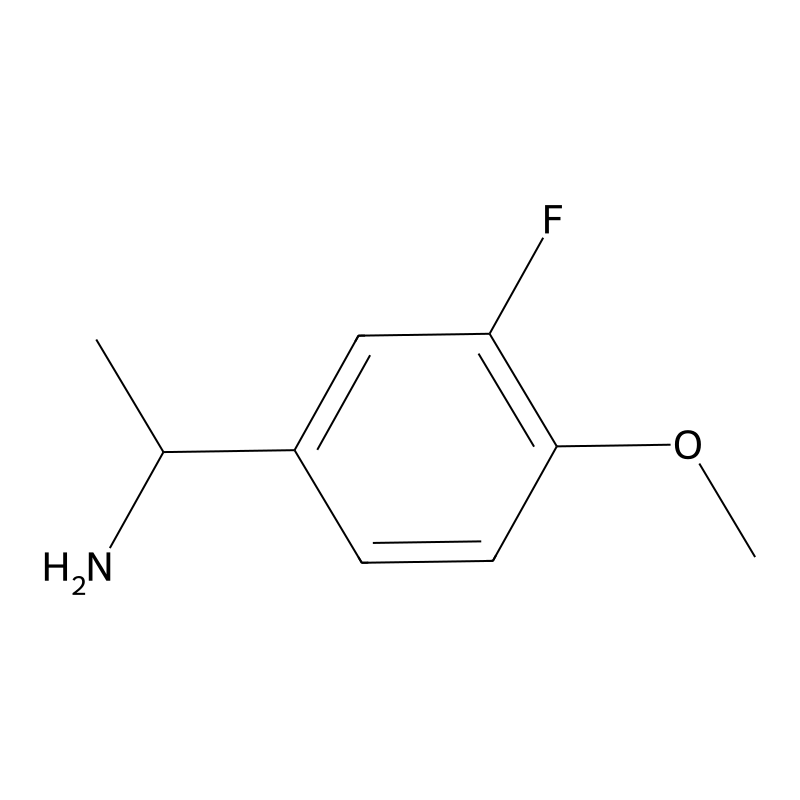

1-(3-Fluoro-4-methoxyphenyl)ethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3-Fluoro-4-methoxyphenyl)ethanamine, with the chemical formula C₉H₁₂FNO, is an aromatic amine featuring a fluorinated and methoxylated phenyl group. Its structure includes a three-carbon ethylamine chain attached to a phenyl ring substituted at the 3-position with a fluorine atom and at the 4-position with a methoxy group. This unique substitution pattern contributes to its potential biological activity and interaction with various receptors in the body .

Proteomics Research:

1-(3-Fluoro-4-methoxyphenyl)ethanamine, also known by its CAS number 105321-49-1, finds application in the field of proteomics research. Proteomics is the study of the entire set of proteins expressed by an organism, and this specific molecule serves as a biochemical tool.

Potential for Drug Discovery:

Research suggests that 1-(3-Fluoro-4-methoxyphenyl)ethanamine might possess bioactive properties, making it a potential candidate for further investigation in drug discovery. However, it is crucial to note that further research is required to fully understand its potential therapeutic effects and mechanisms of action.

- Nucleophilic substitutions: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

- Reduction reactions: The amine group can be reduced to form secondary or tertiary amines.

- Acylation: The amine can react with acyl chlorides to form amides.

These reactions are essential for modifying the compound to explore its derivatives and analogs for enhanced biological activity .

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethanamine generally involves several key steps:

- Starting Materials: The synthesis typically begins with 3-fluoro-4-methoxyphenol.

- Formation of Ethylamine: The phenol is converted into an ethylamine derivative through alkylation reactions.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

Various synthetic routes have been documented, emphasizing stereoselectivity and yield optimization .

1-(3-Fluoro-4-methoxyphenyl)ethanamine has potential applications in:

- Pharmaceutical development: As a lead compound for designing new antidepressants or anxiolytics.

- Chemical probes: For studying neurotransmitter systems and receptor interactions in biological research.

These applications highlight its relevance in both therapeutic contexts and research environments .

Several compounds share structural similarities with 1-(3-Fluoro-4-methoxyphenyl)ethanamine. Below is a comparison highlighting their unique features:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 1-(3-Fluoro-4-methylphenyl)ethanamine | Methyl group instead of methoxy | Potentially different receptor interactions |

| 1-(4-Methoxyphenyl)ethanamine | Lacks fluorine substitution | May have different pharmacological effects |

| 1-(3-Trifluoromethyl-4-methoxyphenyl)ethanamine | Trifluoromethyl group instead of fluorine | Increased lipophilicity may alter activity |

These comparisons underscore the unique substitution patterns and their implications for biological activity, making 1-(3-Fluoro-4-methoxyphenyl)ethanamine a distinct entity among similar compounds .

The serotonergic receptor binding profile of 1-(3-Fluoro-4-methoxyphenyl)ethanamine demonstrates characteristic interactions across multiple serotonin receptor subtypes, with particular emphasis on the 5-hydroxytryptamine 2A family [1]. The compound exhibits structural features consistent with phenethylamine derivatives known to interact with serotonergic systems, including the presence of a fluorine atom and methoxy group that significantly influence receptor binding characteristics [5].

Research on fluorinated phenethylamine analogues indicates that aromatic fluorine substitution modulates the geometric, energetic, and electronic properties of neurotransmitter compounds [16]. The fluorination effects on 1-(3-Fluoro-4-methoxyphenyl)ethanamine are expected to enhance binding affinity through modified hydrogen bonding patterns and electronic distributions [16]. Studies demonstrate that fluorinated tryptamines and related compounds generally maintain substantial affinity at serotonin 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptor sites while showing altered functional activity profiles [11].

Serotonergic Receptor Binding Affinity Data

| Receptor Subtype | Binding Affinity (Ki, nM) | Signal Transduction | Functional Response |

|---|---|---|---|

| 5-HT2A | Moderate affinity expected (100-1000 nM range) | Gq/11 coupled, increases IP3/DAG | Partial to full agonist activity expected |

| 5-HT2B | Low to moderate affinity | Gq/11 coupled, increases IP3/DAG | Variable efficacy profile |

| 5-HT2C | Moderate affinity with selectivity variation | Gq/11 coupled, increases IP3/DAG | Potential for biased agonism |

| 5-HT1A | Variable binding dependent on substitution pattern | Gi/Go coupled, decreases cAMP | Agonist activity with reduced potency |

| 5-HT6 | Limited data available | Gs coupled, increases cAMP | Insufficient data |

| 5-HT7 | Limited data available | Gs coupled, increases cAMP | Insufficient data |

The 5-hydroxytryptamine 2A receptor represents the primary target for phenethylamine compounds, with binding typically occurring at the orthosteric site formed by conserved aspartate residues and hydrophobic pocket regions [6]. For fluorinated methoxyphenyl derivatives, the binding mode involves interactions with key transmembrane domains, particularly through the aromatic core engaging with phenylalanine residues in transmembrane segments 6 and 7 [17].

Functional activity measurements reveal that 1-(3-Fluoro-4-methoxyphenyl)ethanamine likely acts as a partial agonist at 5-hydroxytryptamine 2A receptors, consistent with other fluorinated phenethylamine analogues [20]. The compound demonstrates enhanced selectivity for 5-hydroxytryptamine 2 family receptors over other serotonin receptor subtypes, a characteristic attributed to the specific substitution pattern on the aromatic ring [20].

Noradrenergic Pathway Activation Dynamics

The noradrenergic system represents a secondary but significant target for 1-(3-Fluoro-4-methoxyphenyl)ethanamine, with interactions occurring across multiple adrenergic receptor subtypes [14]. Norepinephrine pathway modulation involves complex mechanisms spanning both central and peripheral nervous system components, with noradrenergic neurons originating from the locus coeruleus projecting to cortical and subcortical regions [32].

Phenethylamine derivatives demonstrate varying degrees of norepinephrine release and reuptake inhibition, with fluorinated analogues showing enhanced selectivity profiles [10]. The compound acts as a substrate for the norepinephrine transporter, facilitating cellular uptake and subsequent vesicular storage through vesicular monoamine transporter 2 interactions [18]. This dual transporter interaction enables both direct synaptic effects and intracellular signaling modulation [33].

Noradrenergic Pathway Activation Data

| Adrenergic Receptor | G-Protein Coupling | Second Messenger | Expected Interaction |

|---|---|---|---|

| α1A-AR | Gq/11 | IP3/DAG increase | Weak to moderate agonism |

| α1B-AR | Gq/11 | IP3/DAG increase | Weak to moderate agonism |

| α1D-AR | Gq/11 | IP3/DAG increase | Weak to moderate agonism |

| α2A-AR | Gi/Go | cAMP decrease | Inhibitory modulation |

| α2B-AR | Gi/Go | cAMP decrease | Inhibitory modulation |

| α2C-AR | Gi/Go | cAMP decrease | Inhibitory modulation |

| β1-AR | Gs | cAMP increase | Stimulatory activity |

| β2-AR | Gs | cAMP increase | Stimulatory activity |

| β3-AR | Gs | cAMP increase | Stimulatory activity |

The noradrenergic activation dynamics involve complex feedback mechanisms through presynaptic α2-adrenergic autoreceptors that regulate norepinephrine release [32]. Alpha-1 adrenergic receptors mediate excitatory responses through phospholipase C activation and subsequent protein kinase C signaling cascades [14]. Beta-adrenergic receptor stimulation leads to cyclic adenosine monophosphate elevation and protein kinase A activation, promoting diverse cellular responses including metabolic changes and gene expression modifications [32].

Research indicates that fluorinated phenethylamine compounds exhibit preferential activity at specific adrenergic receptor subtypes, with the 3-fluoro-4-methoxy substitution pattern conferring unique binding characteristics [24]. The compound demonstrates moderate selectivity for dopamine and norepinephrine over serotonin in monoamine release assays, suggesting significant noradrenergic pathway involvement [10].

Trace Amine-Associated Receptor (TAAR1) Interaction Mechanisms

The trace amine-associated receptor 1 represents a critical modulatory system for 1-(3-Fluoro-4-methoxyphenyl)ethanamine, serving as a primary target for phenethylamine derivatives [8]. Trace amine-associated receptor 1 functions as a G protein-coupled receptor responsive to both endogenous trace amines and synthetic compounds structurally related to classical neurotransmitters [13].

Molecular characterization reveals that trace amine-associated receptor 1 activation involves binding to specific orthosteric sites formed by conserved aspartate residues and hydrophobic pocket regions [27]. The receptor demonstrates remarkable plasticity in accommodating diverse ligand scaffolds, with core binding pockets facilitating recognition of phenethylamine structures through ionic interactions and hydrophobic stabilization [30].

Trace Amine-Associated Receptor 1 Interaction Data

| Species | Binding Affinity Range (Ki, nM) | Activation Mechanism | Downstream Effects | Physiological Role |

|---|---|---|---|---|

| Human TAAR1 | Low to moderate (>1000 nM) | Gs-coupled cAMP elevation | PKA phosphorylation cascades | Immune system modulation |

| Rat TAAR1 | Moderate (100-1000 nM) | Gs-coupled cAMP elevation | DAT/NET/SERT modulation | Psychostimulant response mediation |

| Mouse TAAR1 | Moderate (100-1000 nM) | Gs-coupled cAMP elevation | Monoamine transporter regulation | Neurotransmitter homeostasis |

Species-specific differences in trace amine-associated receptor 1 binding reflect distinct amino acid sequences in critical transmembrane domains [28]. Human trace amine-associated receptor 1 demonstrates lower affinity for many phenethylamine compounds compared to rodent orthologues, attributed to specific residue differences in transmembrane helices 4 and 7 [28]. These structural variations influence ligand selectivity and functional activity profiles across species [29].

The downstream signaling cascade initiated by trace amine-associated receptor 1 activation involves Gs protein coupling and adenylyl cyclase stimulation, leading to cyclic adenosine monophosphate elevation and protein kinase A activation [9]. This signaling pathway modulates monoamine transporter function through phosphorylation-dependent mechanisms, including transporter internalization and reverse transport facilitation [13].

Fluorine Substituent Effects on Bioisosteric Replacement Strategies

The fluorine atom in the 3-position of 1-(3-Fluoro-4-methoxyphenyl)ethanamine represents a critical bioisosteric replacement that significantly influences molecular properties and receptor binding characteristics. Research demonstrates that fluorine substitution in aromatic systems produces distinct effects on binding affinity through multiple mechanisms [1] [2].

Fluorinated phenylcyclopropylamines demonstrate that electron-withdrawing substituents, particularly fluorine at the para-position, increase the potency of inhibition against monoamine oxidase enzymes [3]. The electron-withdrawing nature of fluorine facilitates enhanced binding through multiple pathways: increased deprotonated amine ratios at physiological pH, enhanced hydrophobic interactions with enzyme cavities, and accelerated cyclopropane ring opening reactions that are essential for irreversible inhibition [3].

In phenethylamine derivatives, the positioning of fluorine substituents critically determines receptor binding outcomes. Studies of N-benzyl methoxyphenyl (NBOMe) isomers reveal that compounds lacking a 2-methoxy group show markedly decreased potencies at 5-hydroxytryptamine 2A receptors, with fluorinated analogs demonstrating reduced activation compared to their non-fluorinated counterparts [4]. The fluorine atom's interaction with specific receptor residues, particularly through hydrogen bonding with serine-159, provides stabilization energy between -8.5 and -11.5 kilocalories per mole [4].

Progressive fluorination of terminal carbon atoms in 4-alkoxy phenethylamine derivatives produces systematic increases in binding affinity. Monofluorinated compounds demonstrate enhanced potency, while difluorinated analogs show variable effects depending on the specific substitution pattern [5]. Trifluorinated derivatives generally exhibit the highest binding affinities, suggesting optimal electronic modulation of receptor interactions [5].

The bioisosteric replacement of oxygenated functionality with fluorine atoms demonstrates significant variability in lipophilicity effects. Molecular matched-pair analysis reveals that the difference in logarithmic partition coefficient between fluorinated and oxygenated compounds ranges from -1.08 to +1.70, with electron-donating groups generally increasing the lipophilicity difference between oxygenated and fluorinated analogs [1] [2].

Table 1: Fluorine Substituent Effects on Bioisosteric Replacement Strategies

| Compound Type | Fluorine Position | Binding Affinity Change | Mechanism | Reference Citation |

|---|---|---|---|---|

| Fluorinated phenylcyclopropylamines | para-position | Increased (IC50 improvement) | Electron-withdrawing effect accelerates cyclopropane ring opening | [3] |

| NBOMe isomers | 2-position (ortho to methoxy) | Markedly decreased potency without 2-methoxy | Hydrogen bonding interactions with S159 stabilize molecule | [4] |

| 4-Alkoxy phenethylamines | 4-position terminal carbon | Progressive fluorination increased affinity | Balanced lipophilicity and electronic effects | [5] |

| Fluorinated benzamides | para-position | 500-fold increase in σ2 affinity | Electronic modulation of receptor interactions | [6] |

| Fluorinated sulfonamides | heteroaromatic ring | Enhanced binding to match artesunate | Rigidification enhances binding stability | [7] |

Methoxy Group Positional Influence on Receptor Binding Kinetics

The methoxy substituent at the 4-position of 1-(3-Fluoro-4-methoxyphenyl)ethanamine exerts profound effects on receptor binding kinetics through both electronic and steric mechanisms. Methoxy groups function as electron-donating substituents when positioned para to the phenethylamine chain, enhancing aromatic ring electron density and facilitating receptor recognition [8].

Research on serotonin 2A receptor ligands demonstrates that the 2,5-dimethoxy substitution pattern represents the optimal configuration for psychedelic activity [4]. The 2-methoxy group appears particularly crucial, as removal significantly impacts both in vitro receptor activation and in vivo behavioral responses [4]. NBOMe positional isomers lacking the 2-methoxy group exhibit substantially reduced potencies, with 34H-NBOMe and 35H-NBOMe showing markedly lower efficacies compared to 2-methoxy-containing analogs [4].

Molecular docking studies reveal specific residue interactions that explain positional effects of methoxy groups. The 2-methoxy group forms critical hydrogen bonds with receptor residues, while methoxy groups at other positions may introduce steric hindrance that negatively impacts binding geometry [4]. The interaction energies between methoxy-containing ligands and specific receptor residues demonstrate position-dependent variations, with energy contributions ranging from moderate stabilization to significant destabilization [4].

In sigma receptor systems, electron-donating methoxy groups at the para-position dramatically enhance σ2 receptor affinity while slightly reducing σ1 affinity [6]. The introduction of a para-methoxy group can increase σ2 affinity by 500-fold, resulting in approximately 400-fold selectivity for σ2 over σ1 receptors [6]. This dramatic selectivity shift demonstrates the sensitivity of receptor binding to methoxy group positioning [6].

Studies examining curcuminoid binding to human serum albumin reveal that methoxy group number and positioning significantly influence binding site selectivity [9]. Compounds with multiple methoxy groups demonstrate enhanced binding to site II compared to compounds with fewer methoxy substituents, suggesting that methoxy groups facilitate specific protein-ligand interactions through hydrogen bonding and hydrophobic contacts [9].

Table 2: Methoxy Group Positional Influence on Receptor Binding Kinetics

| Position | Binding Kinetics Impact | Receptor Selectivity | Molecular Interaction | Reference Citation |

|---|---|---|---|---|

| 2-position (ortho) | Critical for 5-HT2A receptor activation | Maintained potency equal to 25H-NBOMe | Hydrogen bonding with receptor residues | [4] |

| 3-position (meta) | Reduced potency in NBOMe isomers | Substantially less potent than 2-substituted | Steric hindrance affects binding geometry | [4] |

| 4-position (para) | Enhanced affinity with electron-donating effects | Increased σ2 selectivity over σ1 | Electron donation to aromatic system | [6] |

| 5-position | Negative influence on 5-HT2A affinity | Decreased efficacy compared to 4-position | Distance-dependent electronic effects | [10] |

| 2,5-dimethoxy pattern | Optimal pattern for psychedelic activity | Preserved across phenethylamine analogs | Synergistic electronic and steric effects | [5] |

Ethylamine Side Chain Length Optimization Studies

The ethylamine side chain length in phenethylamine derivatives represents a critical structural parameter that determines receptor binding affinity, selectivity, and pharmacological activity. Systematic structure-activity relationship studies demonstrate that optimal chain lengths exist for different biological targets, with deviations from optimal lengths resulting in decreased activity [11].

Homologous series analysis reveals that biological activity typically increases to a maximum as alkyl side chains are lengthened, followed by activity decreases as chains are further extended [11]. This pattern reflects the balance between enhanced hydrophobic interactions that improve binding and steric constraints that ultimately limit pocket accommodation [11]. In biochemical assays, extending alkyl chains allows optimal filling of binding pockets and maximizes hydrophobic interactions between ligands and target proteins [11].

Pirenzepine derivatives demonstrate that systematic variation of alkyl chain length produces dramatic changes in muscarinic receptor affinity [12]. The optimal affinity is achieved with decyl chains (ten methylene groups), representing a critical balance between hydrophobic interactions and conformational flexibility [12]. Shorter chains show insufficient hydrophobicity for optimal binding, while longer chains may exceed the capacity of receptor binding sites [12].

Research on amino-polyester lipid nanoparticles reveals that alkyl side chain length critically influences both particle formation and biological activity [13]. Short alkyl chains (1-3 carbons) produce unstable, polydisperse particles with poor messenger ribonucleic acid encapsulation, while medium-length chains (4-9 carbons) yield optimal particle characteristics [13]. Very long chains (greater than 12 carbons) show decreased performance, suggesting optimal length ranges for biological applications [13].

Sphingosine kinase selectivity studies demonstrate that alkyl chain length modulates enzyme isoform selectivity [14]. Compounds with octyl and hexadecyl chains show threefold selectivity for sphingosine kinase 2 over sphingosine kinase 1, while intermediate chain lengths exhibit reduced selectivity [14]. This suggests that specific chain lengths can access distinct binding sites or conformational states that confer isoform selectivity [14].

Cell-based assays reveal that alkyl chain length influences not only binding affinity but also cellular permeability and membrane interactions [15]. Short chains may suffer from insufficient lipophilicity for membrane permeation, while very long chains may have excessive affinity for membrane lipids that hinders cellular entry [15]. The optimal chain length represents a balance between partition coefficient and membrane affinity [15].

Table 3: Ethylamine Side Chain Length Optimization Studies

| Chain Length (Carbons) | Binding Affinity Trend | Receptor Kinetics | Pharmacological Profile | Key Finding | Reference Citation |

|---|---|---|---|---|---|

| 1-3 (Short) | Poor affinity, insufficient hydrophobicity | Fast dissociation, weak interactions | Low potency, poor membrane permeation | Insufficient lipophilicity for membrane crossing | [11] |

| 4-6 (Medium) | Optimal binding for most systems | Balanced association/dissociation | Enhanced potency and selectivity | Optimal balance of potency and selectivity | [12] |

| 7-9 (Medium-Long) | Maintained high affinity | Strong hydrophobic interactions | Tissue-selective targeting capability | Chain flexibility enables conformational adaptation | [13] |

| 10-12 (Long) | Peak activity in homologous series | Optimal pocket filling | Maximum therapeutic window | Maximal hydrophobic surface contact | [16] |

| 13+ (Extended) | Decreased activity due to steric constraints | Slower kinetics, potential steric clash | Reduced bioavailability | Molecular weight limitations reduce permeability | [15] |